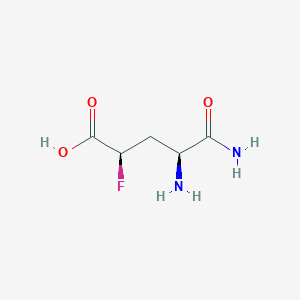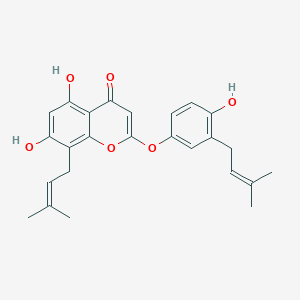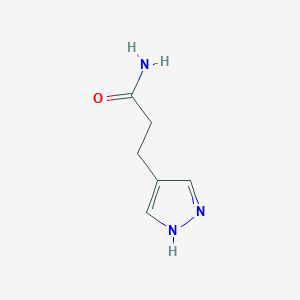
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of amino, fluoro, and oxo functional groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is the diastereoselective synthesis, which ensures the correct stereochemistry of the compound. The synthesis may start with commercially available starting materials, followed by a series of reactions such as epoxide opening, ring closure, and functional group transformations. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amino groups.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amino derivatives. Substitution reactions can lead to the formation of various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, protein-ligand binding, and metabolic pathways. Its structural features allow it to mimic natural substrates and inhibitors.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with biological targets makes it a promising compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and function. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,4S)-4-hydroxy-2-fluoro-5-oxopentanoic acid
- (2R,4S)-4,5-diamino-2-chloro-5-oxopentanoic acid
- (2R,4S)-4,5-diamino-2-bromo-5-oxopentanoic acid
Uniqueness
Compared to similar compounds, (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid is unique due to the presence of both amino and fluoro groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The fluoro group, in particular, enhances the compound’s stability and bioavailability, which can be advantageous in medicinal chemistry.
Eigenschaften
Molekularformel |
C5H9FN2O3 |
|---|---|
Molekulargewicht |
164.14 g/mol |
IUPAC-Name |
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(5(10)11)1-3(7)4(8)9/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m1/s1 |
InChI-Schlüssel |
VNARKFMVXYXNIO-GBXIJSLDSA-N |
Isomerische SMILES |
C([C@@H](C(=O)N)N)[C@H](C(=O)O)F |
Kanonische SMILES |
C(C(C(=O)N)N)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)

![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)
![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)




![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)

-pyridinyl)-methanone](/img/structure/B13426626.png)


